(1R,3R)-3-Aminocyclopentanecarboxylic acid
Overview
Description
(1R,3R)-3-Aminocyclopentanecarboxylic acid, also known as ACPC, is a cyclic amino acid that has been widely studied for its potential therapeutic applications. It is a chiral compound with two enantiomers, (1R,3R)-ACPC and (1S,3S)-ACPC, and the former has been found to exhibit more potent biological activity.
Scientific Research Applications
Synthesis and Stereochemistry
- Synthesis of Stereoisomers : All four stereoisomers of 3-aminocyclopentanecarboxylic acid, including (1R,3R)-3-Aminocyclopentanecarboxylic acid, were synthesized as analogues of the neurotransmitter GABA (Allan, Johnston, & Twitchin, 1979).
- Neuronal Excitant Properties : The (1R,3R)-isomer has been studied for its properties as a neuronal excitant, similar to the effects of N-methyl-D-aspartic acid (Curry, Peet, Magnuson, & Mclennan, 1988).
Biochemical Studies
- Effects on Cellular Respiration : (1R,3R)-3-Aminocyclopentanecarboxylic acid showed no significant effects on cellular respiration or amino acid metabolism in rat tissues (Berlinguet, Bégin, Babineau, & Laferte, 1962).
Pharmacological Applications
- Inhibition of Enzymatic Synthesis : The compound has shown inhibitory effects on the enzymatic synthesis of S-adenosyl-L-methionine, a process crucial in metabolic pathways (Coulter, Lombardini, Sufrin, & Talalay, 1974).
- Potential for Cancer Detection : Studies have indicated that 11C-labeled (1R,3R)-3-Aminocyclopentanecarboxylic acid could be a potential agent for detecting cancer in humans using nuclear medicine scanning techniques (Hayes, Washburn, Wieland, Sun, Turtle, & Butler, 1976).
Neuropharmacology
- Metabotropic Excitatory Amino Acid Receptors : Different isomers of aminocyclopentanecarboxylic acid were characterized for their efficacy at metabotropic excitatory amino acid receptors, with the (1R,3R)-isomer showing specific properties (Schoepp, Johnson, True, & Monn, 1991).
Material Science
- Crystallographic Studies : The crystalline forms of derivatives of aminocyclopentanecarboxylic acid, including the (1R,3R)-isomer, have been investigated, providing insights into molecular structures relevant to material sciences (Terol, Cassanas, Nurit, Pauvert, Bouassab, Rambaud, & Chevallet, 1994).
properties
IUPAC Name |
(1R,3R)-3-aminocyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLSSTJTARJLHK-RFZPGFLSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247198 | |
Record name | rel-(1R,3R)-3-Aminocyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3R)-3-Aminocyclopentanecarboxylic acid | |
CAS RN |
19297-28-0, 57376-72-4 | |
Record name | rel-(1R,3R)-3-Aminocyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19297-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminocyclopentane-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057376724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rel-(1R,3R)-3-Aminocyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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